3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione
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Overview
Description
3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione is a complex organic compound with a unique structure that combines an imidazolidinone ring with a piperidine-2,6-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione typically involves the reaction of 3-methyl-2-oxoimidazolidine with piperidine-2,6-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process typically includes steps such as:
- Formation of the imidazolidinone ring.
- Coupling of the imidazolidinone with piperidine-2,6-dione.
- Purification of the final product using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione: Similar structure but with a bromine atom.
3-(4-Bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione: Another brominated derivative with slight structural differences.
Uniqueness
3-(3-Methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione is unique due to its specific combination of an imidazolidinone ring and a piperidine-2,6-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(3-methyl-2-oxoimidazolidin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C9H13N3O3/c1-11-4-5-12(9(11)15)6-2-3-7(13)10-8(6)14/h6H,2-5H2,1H3,(H,10,13,14) |
InChI Key |
DPUFUQYFAOQDDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2CCC(=O)NC2=O |
Origin of Product |
United States |
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